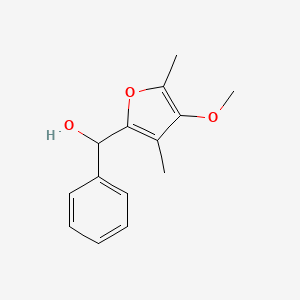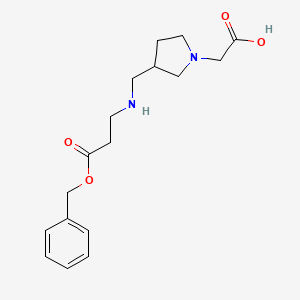
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a piperazine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base and a suitable solvent, as mentioned earlier.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a sulfonic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine: Another chlorinated pyridine derivative with different substituents.
3-(Piperazin-1-ylsulfonyl)pyridine: Lacks the chlorine atom but has similar structural features.
5-Chloro-1H-indole-2-sulfonylpiperazine: Contains an indole ring instead of a pyridine ring
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C9H12ClN3O2S2 |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16) |
Clé InChI |
OEMNCSJPSSEGSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)





![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)

